molecular formula C7H4Cl4 B052308 3-Chlorobenzotrichloride CAS No. 2136-81-4

3-Chlorobenzotrichloride

Cat. No.: B052308
CAS No.: 2136-81-4
M. Wt: 229.9 g/mol
InChI Key: ZVPXXRHACIEOFJ-UHFFFAOYSA-N
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Description

3-Chlorobenzotrichloride, also known as 1-Chloro-3-(trichloromethyl)benzene, is an organic compound with the molecular formula C7H4Cl4. It is a chlorinated derivative of benzotrichloride and is characterized by the presence of a chlorine atom attached to the benzene ring and three chlorine atoms attached to a single carbon atom. This compound is typically a colorless to yellowish liquid with a penetrating odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzotrichloride can be synthesized through the chlorination of 3-chlorotoluene. The reaction involves the substitution of hydrogen atoms in the methyl group of 3-chlorotoluene with chlorine atoms. This process is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of 3-chlorotoluene in a reactor. The reaction conditions are carefully controlled to ensure complete chlorination and to minimize the formation of by-products. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzotrichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include resorcinol and other phenolic compounds. The reactions are typically carried out under acidic or basic conditions.

    Hydrolysis: This reaction occurs readily in the presence of water, often requiring no additional reagents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chlorobenzotrichloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing effect of the chlorine atoms makes the carbon atom in the trichloromethyl group highly electrophilic, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Properties

IUPAC Name

1-chloro-3-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPXXRHACIEOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062200
Record name 3-Chlorobenzotrichloride
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Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2136-81-4
Record name 1-Chloro-3-(trichloromethyl)benzene
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Record name 1-Chloro-3-(trichloromethyl)benzene
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Record name m-Chlorobenzotrichloride
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Record name 3-Chlorobenzotrichloride
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Record name 1-chloro-3-(trichloromethyl)benzene
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Record name 3-Chlorobenzotrichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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